3-(3-Methylthiophen-2-yl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one
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Description
3-(3-Methylthiophen-2-yl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C16H23NO3S and its molecular weight is 309.42. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Derivative Syntheses
Heterocyclic compounds, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, have been synthesized in satisfactory yields via palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. These syntheses involve catalytic reactions under oxidative carbonylation conditions, leading to various products based on anti and syn 5-exo-dig cyclization modes. The study demonstrates the versatility of such reactions in producing a wide range of heterocyclic derivatives, potentially including those related to the queried compound (Bacchi et al., 2005).
Novel Furanyl Derivatives and Pharmacological Activities
Research on novel furanyl compounds derived from red seaweed showcases the discovery of furanyl natural products with potential anti-inflammatory and antioxidative properties. The study outlines the synthesis and pharmacological evaluation of these compounds, highlighting their significant anti-diabetic and ACE-I inhibitory activities. Such research underlines the therapeutic potential of structurally complex furanyl derivatives, which could be analogous in complexity and function to the queried compound (Makkar & Chakraborty, 2018).
Electrophilic and Nucleophilic Roles in Synthesis
The synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran as probes for nicotinic receptors in Drosophila demonstrates the utility of alpha-nitro ketone intermediates both as electrophiles and nucleophiles. This study may offer insights into the synthetic versatility of compounds containing tetrahydrofuran and thiophene moieties, similar to the structure of the queried compound (Zhang, Tomizawa, & Casida, 2004).
Catalytic Asymmetric Addition in Organic Synthesis
The development and evaluation of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for catalytic asymmetric addition of organozinc reagents to aldehydes demonstrate the potential of azetidin-containing compounds in enantioselective synthesis. The study provides a practical approach to synthesizing such compounds and highlights their significance in achieving high enantioselectivity in asymmetric reactions (Wang et al., 2008).
Properties
IUPAC Name |
3-(3-methylthiophen-2-yl)-1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-12-5-7-21-15(12)2-3-16(18)17-8-14(9-17)20-11-13-4-6-19-10-13/h5,7,13-14H,2-4,6,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIWVVQNYFECES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CC(C2)OCC3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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